molecular formula C8H8O2<br>C8H8O2<br>C6H5CH2CO2H B3395739 Phenylacetic acid CAS No. 103-82-2

Phenylacetic acid

Cat. No.: B3395739
CAS No.: 103-82-2
M. Wt: 136.15 g/mol
InChI Key: WLJVXDMOQOGPHL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Phenylacetic acid (PAA) is a central intermediate metabolite involved in bacterial degradation of aromatic components . It primarily targets enzymes of the urea cycle, particularly in patients with deficiencies in these enzymes . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients .

Mode of Action

It is known to exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .

Biochemical Pathways

The bacterial PAA pathway mainly contains 12 enzymes and a transcriptional regulator . This pathway is involved in biofilm formation and antimicrobial activity . It is also involved in the catabolism of this compound (PAA), an intermediate in phenylalanine degradation .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics . Its exposure was found to be 35% higher in patients with severe hepatic impairment (Child–Pugh C) than in those with moderate hepatic impairment (Child–Pugh B) . Phenylacetylglutamine (PAGN), a metabolite of PAA, has a renal clearance that decreases five-fold in severe renal impairment compared with subjects with normal renal function .

Result of Action

The molecular and cellular effects of PAA’s action are diverse. It is involved in biofilm formation and antimicrobial activity . In addition, it has been found to be an active auxin (a type of plant hormone), predominantly found in fruits . Its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PAA. For instance, if improperly disposed of, PAA can contaminate water and soil, affecting plants and aquatic life . Therefore, it’s crucial to follow safe disposal practices to minimize its environmental footprint .

Biochemical Analysis

Biochemical Properties

Phenylacetic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the enzyme indole-3-acetaldehyde dehydrogenase A (AldA) can use phenylacetaldehyde as a substrate to produce this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name

2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PHENYLACETIC ACID
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt)
Record name Phenylacetic acid
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DSSTOX Substance ID

DTXSID2021656
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Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour
Record name Phenylacetic acid
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Boiling Point

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Flash Point

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97
Record name Phenylacetic acid
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Solubility

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Density

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Vapor Pressure

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible
Details Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984)
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Color/Form

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes

CAS No.

103-82-2, 17303-65-0, 51146-16-8
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Melting Point

76.7 °C, 76.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34
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Synthesis routes and methods I

Procedure details

A mixture of benzyl phenylacetate (218 mg), methylene chloride (2 ml), aluminum chloride (357 mg), and nitromethane (1 ml) is stirred for 1 hour under ice cooling. The mixture is acidified with cold dilute hydrochloric acid and extracted with methylene chloride. The organic layer is extracted again with 5% aqueous sodium hydrogen carbonate solution. The aqueous extract is acidified with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give phenylacetic acid (114 mg) melting at 77° C. Yield: 87%.
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the manner described in example 3, 2-bromophenylacetic acid is condensed with 2-methyl-3-chloroaniline to yield 2-[2-methyl-3-chlorophenyl)amino]phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 40 mM of 6 APA and 200 mM of phenylacetic acid in 50% butanediol/50% acetate 50 mM is prepared at a pH of 6.5. The column is thermostatized at 4° C. The rest of the conditions are as in example 1. In these conditions, the degree of conversion of 6 APA to penicillin G is higher than 85%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does phenylacetic acid affect quorum sensing in Burkholderia cenocepacia?

A1: this compound inhibits quorum sensing in Burkholderia cenocepacia. A deletion mutant of the phenylacetyl-CoA monooxygenase complex (ΔpaaABCDE), unable to metabolize this compound, releases it into the surrounding medium []. This release leads to the inhibition of the quorum sensing system cepIR, affecting N-octanoyl-L-homoserine lactone signaling and ultimately attenuating the virulence of the bacteria.

Q2: Can this compound be produced in the rumen, and if so, what are the primary precursors?

A2: Yes, ruminal bacteria can synthesize this compound. While reductive carboxylation of this compound itself has been observed [], a greater amount is produced from glucose []. 4-Hydroxythis compound also serves as a precursor for tyrosine production in the rumen [].

Q3: Does this compound play a role in the development of atherosclerosis in patients with end-stage renal failure?

A3: Elevated levels of this compound in patients with end-stage renal failure have been linked to reduced iNOS expression in mononuclear leukocytes []. As iNOS plays a role in preventing atherogenesis and inflammation, its inhibition by this compound might contribute to the increased risk of atherosclerosis in these patients.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H8O2, and its molecular weight is 136.15 g/mol.

Q5: Can this compound be used to synthesize other valuable compounds?

A6: Yes, this compound is a valuable precursor in organic synthesis. For instance, it can be used to produce (±)-α-Amino this compound, a key pharmaceutical intermediate, through a phase transfer catalysis reaction involving chloroform, benzaldehyde, and aqueous ammonia []. This method offers an alternative to the Strecker synthesis, potentially with higher yields and reduced reliance on toxic reagents.

Q6: Have computational methods been employed to study the acidities of this compound and its derivatives?

A7: Yes, theoretical studies have investigated the gas-phase acidities of this compound derivatives []. Calculations at the B3LYP/6-311+G(2d,p) level of theory, focusing on proton-transfer reactions, revealed that the acidities are influenced by inductive, resonance, and saturation effects stemming from the nature of the phenylacetate anion [].

Q7: How do structural modifications of this compound affect its plant growth-regulating activity?

A8: Research indicates that molecular shape plays a more significant role than electron distribution in the plant growth-regulating activity of this compound derivatives []. Specifically, studies with 2,6-disubstituted phenylacetic acids suggest that optimal activity is achieved when the molecule can adopt a specific spatial configuration. This configuration features a flat surface encompassing the ring system, with the carboxyl group positioned above this plane and its axis of rotation perpendicular to it [].

Q8: Do this compound derivatives exhibit auxin transport-inhibiting activity in plants?

A9: Yes, certain this compound derivatives, particularly those containing a heterocyclic ring between two phenyl groups (like isoxazole), demonstrate significant auxin transport-inhibiting properties []. These compounds effectively prevent the movement of auxin within plant tissues, as observed in bean segments and lettuce seedlings [], similar to the effects seen with auxin transport-inhibiting benzoic acids.

Q9: How does the bioavailability of chlorambucil, a chemotherapy drug, change with repeated treatment cycles?

A10: Research on chlorambucil, metabolized to this compound mustard, reveals that its oral bioavailability decreases with repeated treatment cycles []. The area under the concentration-time curve (AUC) for chlorambucil decreased significantly over a 4-day treatment period and further declined with repeated 4-day cycles []. This suggests a potential acceleration in chlorambucil and this compound mustard metabolism and elimination, impacting the drug's pharmacokinetics with continued treatment.

Q10: Does aerobic exercise influence the urinary concentration of this compound, a metabolite of the neurotransmitter phenylethylamine?

A11: Yes, there is evidence suggesting that aerobic exercise can elevate urinary this compound levels []. In a study involving healthy men, 30 minutes of treadmill running at 70% of their maximal heart rate reserve led to a substantial (77%) increase in the 24-hour mean urinary concentration of this compound []. This finding suggests a potential link between physical activity, phenylethylamine metabolism, and the antidepressant effects associated with exercise.

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